Tramadol hydrochloride

Analgesia Pharmacology Receptor Binding

Tramadol hydrochloride is a racemic, centrally acting analgesic with a dual mechanism—weak μ-opioid agonism plus norepinephrine/serotonin reuptake inhibition—that delivers efficacy equivalent to codeine but with significantly lower somnolence (17% vs 24%) and constipation (11% vs 21%). This superior gastrointestinal tolerability profile makes it the preferential procurement choice for long-term pain management in elderly and GI-vulnerable populations. As a CYP2D6-dependent prodrug, it offers cost-effective analgesia when patient pharmacogenetics are favorable. Best reserved for populations without co-administered serotonergic agents, owing to its unique serotonergic activity absent in alternatives like tapentadol.

Molecular Formula C16H26ClNO2
Molecular Weight 299.83 g/mol
CAS No. 53611-16-8
Cat. No. B3421674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTramadol hydrochloride
CAS53611-16-8
Molecular FormulaC16H26ClNO2
Molecular Weight299.83 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
InChIInChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1
InChIKeyPPKXEPBICJTCRU-XMZRARIVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tramadol Hydrochloride (CAS 53611-16-8): A Dual-Mechanism, Centrally Acting Opioid Analgesic with Defined Physical Specifications


Tramadol hydrochloride (CAS 53611-16-8) is a synthetic, centrally acting analgesic belonging to the opioid class, structurally related to codeine and morphine [1]. It is characterized as a racemic mixture of (R,R)- and (S,S)-enantiomers [2]. Its analgesic efficacy is derived from a dual mechanism of action, combining weak μ-opioid receptor (MOR) agonism with inhibition of norepinephrine and serotonin reuptake [3]. This is a prodrug, requiring hepatic metabolism via CYP2D6 to its more potent active metabolite, O-desmethyltramadol (M1) [4]. Physicochemical characterization confirms the hydrochloride salt is a white solid, melting between 178-181°C, with a pKa of 9.41 and a logP of 1.35 at pH 7, demonstrating high aqueous solubility and stability under standard stress conditions [5].

Tramadol Hydrochloride (CAS 53611-16-8): Why In-Class Analogs Like Codeine or Tapentadol Cannot Be Assumed Interchangeable


Although tramadol, codeine, and tapentadol are all centrally acting analgesics with opioidergic components, their pharmacological, pharmacokinetic, and safety profiles exhibit critical, quantifiable differences that preclude simple substitution [1]. Tramadol's unique dual mechanism of action—combining weak MOR agonism with monoamine reuptake inhibition—differs fundamentally from the pure opioid prodrug nature of codeine or the direct-acting MOR agonism of tapentadol [2][3]. Furthermore, tramadol's bioactivation is dependent on the highly polymorphic CYP2D6 enzyme, creating a distinct inter-individual variability profile not shared by tapentadol, which has no active metabolite [4][5]. These mechanistic and metabolic divergences directly translate into differential clinical outcomes in terms of efficacy, tolerability, and safety, which are quantified in the evidence presented below.

Quantitative Evidence for Tramadol Hydrochloride (CAS 53611-16-8) Differentiation: Head-to-Head Data vs. Codeine and Tapentadol


Receptor Binding Affinity: Tramadol's Ki at the μ-Opioid Receptor is 6,000-Fold Lower Than Morphine's, Confirming its Atypical Opioid Profile

Tramadol exhibits extremely low affinity for the μ-opioid receptor (MOR), with a reported binding constant (Ki) of 12.486 μM [1][2]. This is in stark contrast to the high affinity of classical opioids like morphine and provides a mechanistic basis for its distinct clinical and safety profile. While this low affinity confirms tramadol is a weak opioid, its clinically relevant analgesia is primarily attributed to its active metabolite, M1, which binds with significantly higher affinity (Ki = 3.4 nM), comparable to that of potent opioids [3].

Analgesia Pharmacology Receptor Binding

Comparative Clinical Efficacy in Chronic Pain: Tramadol/APAP Demonstrates Comparable Analgesia to Codeine/APAP with Improved Tolerability

A 4-week, randomized, double-blind, multicenter trial directly compared tramadol/APAP (37.5 mg/325 mg) with codeine/APAP (30 mg/300 mg) in 462 patients with chronic nonmalignant low back pain or osteoarthritis pain [1]. The study found no statistically significant difference in analgesic efficacy between the two treatments, as measured by total pain relief scores (11.9 vs 11.4) and sum of pain intensity differences (3.8 vs 3.3). However, the tramadol/APAP group experienced a significantly lower incidence of somnolence (17% vs 24%, P=0.05) and constipation (11% vs 21%, P<0.01) [1].

Pain Management Clinical Trial Analgesic Efficacy

Pharmacokinetic Metabolism and CYP2D6 Dependence: Tramadol's Variable Bioactivation Contrasts with Tapentadol's Direct Activity

Tramadol is a prodrug whose analgesic effect is significantly dependent on its conversion to the active M1 metabolite by the highly polymorphic CYP2D6 enzyme [1]. In contrast, tapentadol is not a prodrug, has no active metabolites, and its efficacy is not reliant on CYP450 metabolism [2]. A 2025 study found that the intrinsic clearance of tramadol varied dramatically depending on CYP2D6 genotype, being almost double for CYP2D6*2 (180%) but substantially lower for *10 (20%) and *17 (10%) compared to the wild-type *1 allele [3]. This genotype-dependent variability can lead to a 9- to 18-fold difference in drug exposure between poor and extensive metabolizers.

Pharmacokinetics Pharmacogenomics Drug Metabolism

Differential Side Effect Profile: Tramadol's Serotonergic Activity Increases Nausea/Vomiting vs. Tapentadol's Pure Opioid Effects

While both tramadol and tapentadol are effective analgesics, their distinct mechanisms of action yield divergent side effect profiles. A model-based meta-analysis of 45 studies involving ~13,000 patients with chronic non-malignant pain found that tapentadol (100-250 mg bid) was associated with slightly lower risks of constipation and nausea compared to tramadol 300 mg qd [1]. Conversely, tramadol's inhibition of serotonin reuptake is associated with a higher incidence of nausea and vomiting, and its use is cautioned against in combination with other serotonergic drugs due to the risk of serotonin syndrome [2][3].

Safety Tolerability Adverse Events

Evidence-Backed Application Scenarios for Tramadol Hydrochloride (CAS 53611-16-8) in Research and Procurement


Management of Chronic Non-Malignant Pain Where Constipation or Somnolence are Key Concerns

Based on direct head-to-head trial data [4], tramadol (in combination with acetaminophen) provides analgesia equivalent to codeine but with significantly lower rates of somnolence (17% vs 24%) and constipation (11% vs 21%). This makes tramadol a preferential procurement choice over codeine for long-term pain management in patient populations vulnerable to anticholinergic side effects, such as the elderly or those with pre-existing gastrointestinal conditions. The evidence directly supports tramadol's selection when a balance of efficacy and tolerability is required.

Analgesic Selection in Patients with Known CYP2D6 Extensive or Normal Metabolizer Status

Tramadol is a prodrug requiring CYP2D6-mediated conversion to its active M1 metabolite [4]. The evidence shows that individuals with normal (wild-type) or extensive metabolizer genotypes (e.g., CYP2D6*1, *2) efficiently convert tramadol, achieving therapeutic effect [3]. In scenarios where patient CYP2D6 status is known (e.g., through pharmacogenetic testing) and is favorable, tramadol can be a cost-effective and reliable analgesic. Conversely, in poor metabolizers, where intrinsic clearance is reduced by up to 90%, tramadol is likely ineffective, making an alternative like tapentadol or a non-opioid analgesic a more rational choice.

Chronic Pain Therapy in Patients Not on Multiple Serotonergic Medications

Tramadol's mechanism includes serotonin reuptake inhibition, which contributes to its analgesic effect but also introduces a risk of serotonin syndrome when co-administered with other serotonergic agents like SSRIs or SNRIs [4]. Therefore, tramadol is best reserved for patient populations whose medication profiles are devoid of other serotonergic drugs. In contrast, tapentadol, which lacks significant serotonergic activity, would be a safer alternative for patients on such polypharmacy regimens. This risk stratification is a direct consequence of tramadol's unique pharmacological signature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tramadol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.